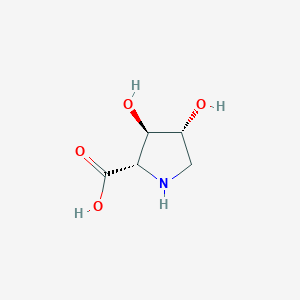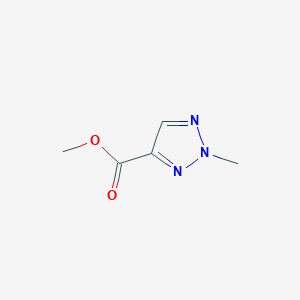
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid, commonly known as DHPA, is an important amino acid derivative that has gained significant attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of DHPA is not fully understood, but it is believed to act through various pathways such as inhibiting the activity of enzymes, disrupting membrane function, and altering gene expression.
Biochemische Und Physiologische Effekte
DHPA has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and induce apoptosis in cancer cells. It has also been shown to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DHPA in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on DHPA. One area of interest is its potential use in the development of new antiviral and antibacterial agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
DHPA can be synthesized through the condensation of glycine with formaldehyde followed by reduction with sodium borohydride. The resulting product can be further purified through various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
DHPA has been extensively studied for its potential applications in various scientific fields. In the field of medicine, DHPA has been shown to exhibit antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
103366-25-2 |
|---|---|
Produktname |
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m1/s1 |
InChI-Schlüssel |
HWNGLKPRXKKTPK-UZBSEBFBSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Kanonische SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Synonyme |
D-Proline, 3,4-dihydroxy-, (3S,4S)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)

![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
